AZ3146

Description

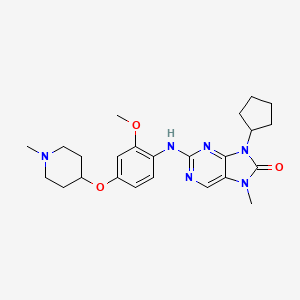

Structure

3D Structure

Properties

IUPAC Name |

9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-28-12-10-17(11-13-28)33-18-8-9-19(21(14-18)32-3)26-23-25-15-20-22(27-23)30(24(31)29(20)2)16-6-4-5-7-16/h8-9,14-17H,4-7,10-13H2,1-3H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKWVHPTFRQHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719960 | |

| Record name | 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124329-14-1 | |

| Record name | 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AZ3146 mechanism of action in mitosis

An In-depth Technical Guide on the Mechanism of Action of AZ3146 in Mitosis

Introduction

This compound is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2][3][4] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[2][5] By inhibiting Mps1, this compound effectively overrides this checkpoint, leading to premature anaphase entry, chromosome missegregation, and abnormal mitotic exit.[1][2] This technical guide provides a detailed overview of the molecular mechanism of this compound, summarizing key quantitative data, experimental methodologies, and the signaling pathways involved in its mitotic effects.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of Mps1 kinase.[2] Mps1 plays an essential role in the recruitment of key SAC proteins, including Mad1 and Mad2, to unattached kinetochores. This process is fundamental to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and halting the cell cycle in mitosis.

The action of this compound is context-dependent, based on when it is introduced relative to mitotic entry:

-

Inhibition Before Mitotic Entry: If Mps1 is inhibited by this compound before the cell enters mitosis, the subsequent recruitment of both Mad1 and Mad2 to kinetochores is completely abolished.[2][5]

-

Inhibition After Mitotic Entry: If this compound is introduced after a cell has already entered mitosis and the SAC is active, it has a more nuanced effect. The core complex of Mad1 and closed-Mad2 (C-Mad2) remains bound to the kinetochores. However, the Mps1-dependent recruitment of open-Mad2 (O-Mad2) to this core complex is blocked.[2][5] This step is crucial for the catalytic amplification of the "wait anaphase" signal. By preventing O-Mad2 recruitment, this compound effectively silences the SAC even after it has been established.[2]

Beyond its role in the SAC, Mps1 activity is also required for the proper localization of the kinesin-related motor protein Centromere Protein E (CENP-E) to kinetochores, a process which is severely impaired by this compound treatment.[2][5] This contributes to defects in chromosome alignment. Interestingly, this compound does not appear to directly inhibit the activity of other key mitotic kinases like Cdk1 or Aurora B.[2]

A striking consequence of Mps1 inhibition by this compound is the significant accumulation of Mps1 itself at the kinetochores.[2] This has led to a model where Mps1 facilitates its own release from kinetochores through trans-autophosphorylation. By blocking this catalytic activity, this compound traps Mps1 at its site of action.[2][5]

Quantitative Data

The inhibitory and cellular activities of this compound have been characterized through various assays.

Table 1: In Vitro Inhibitory Activity

| Target / Assay | Substrate / Cell Line | Method | IC50 / GI50 | Reference |

| Mps1 Kinase (human) | Mps1Cat | In Vitro Kinase Assay | ~35 nM | [2][3][4] |

| Mps1 Kinase (human) | Full length, 6xHis/GST-tagged | Fluorescence Assay (sf9 cells) | 7 nM | [1] |

| Mps1 Autophosphorylation | Myc-tagged Mps1 (HCT116 cells) | Cell-based Phos-tag Assay | 0.72 µM | [1] |

| Cell Growth Inhibition | HCT116 cells | MTT Assay (72h) | 1.2 µM | [1] |

| Off-target Kinases (>40% inhibition at 1µM) | FAK, JNK1, JNK2, KIT | Kinase Panel Screen | >40% Inh. | [2][4] |

Table 2: Cellular Effects on Mitosis (HeLa Cells)

| Parameter | Condition | Value | Reference |

| Mitotic Duration | Unperturbed Mitosis | Control: ~90 min, this compound: ~32 min | [1][2] |

| Abnormal Mitoses | 2 µM this compound | ~90% of cells | [1][2] |

| Anaphase w/o Alignment | 2 µM this compound | ~50% of cells | [1][2] |

| Mitotic Exit w/o Segregation | 2 µM this compound | ~30% of cells | [1][2] |

| Mad2 Kinetochore Localization | Nocodazole Arrest | Reduced to ~15% of control | [1][2] |

| Mad1 Kinetochore Localization | Nocodazole Arrest | Reduced to ~60% of control | [1][2] |

| Mps1 Kinetochore Localization | Nocodazole Arrest | ~6-fold increase vs. control | [2] |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

In Vitro Mps1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Mps1.

-

Enzyme Source: Recombinant human Mps1 catalytic domain (Mps1Cat) or full-length Mps1 immunoprecipitated from human cells.[2]

-

Substrate: A generic kinase substrate such as Myelin Basic Protein (MBP).[6]

-

Reaction Mixture: The enzyme is incubated with the substrate in a kinase buffer containing ATP (spiked with γ-32P-ATP) and MgCl2.

-

Inhibitor: Reactions are performed across a range of this compound concentrations.

-

Detection: The reaction is stopped, and proteins are separated by SDS-PAGE. The incorporation of 32P into the substrate is quantified using phosphorimaging to determine the extent of inhibition and calculate the IC50 value.[2]

Cell-Based Mps1 Autophosphorylation Assay

This assay determines the ability of this compound to inhibit Mps1 activity within a cellular context.

-

Cell Line: Human HCT116 cells expressing Myc-tagged Mps1.[1]

-

Protocol:

-

Cells are treated with the proteasome inhibitor MG132 to arrest them in mitosis and prevent protein degradation.

-

Cells are then incubated with various concentrations of this compound for a defined period (e.g., 2 hours).[1]

-

Cells are lysed, and Mps1 is immunoprecipitated using an anti-Myc antibody.

-

The phosphorylation status of Mps1 is analyzed by Western blotting using Phos-tag™ SDS-PAGE, which retards the migration of phosphorylated proteins.[2] A shift from slower-migrating (phosphorylated) to faster-migrating (unphosphorylated) bands indicates Mps1 inhibition.[2]

-

Immunofluorescence Staining for Kinetochore Protein Localization

This method visualizes the effect of this compound on the recruitment of SAC proteins to kinetochores.

-

Cell Line: HeLa cells are commonly used.[2]

-

Protocol:

-

Cells are cultured on coverslips and treated with nocodazole to depolymerize microtubules and activate the SAC. MG132 is often co-administered to prevent mitotic exit.[2]

-

Cells are simultaneously or subsequently treated with this compound (e.g., 2 µM) or a vehicle control.[2]

-

Cells are fixed (e.g., with paraformaldehyde), permeabilized (e.g., with Triton X-100), and blocked.

-

Incubation with primary antibodies against kinetochore components (e.g., anti-centromere antibody - ACA) and target proteins (e.g., Mad1, Mad2, CENP-E).[2]

-

Incubation with species-specific secondary antibodies conjugated to fluorophores.

-

DNA is counterstained with DAPI.

-

Coverslips are mounted and imaged using confocal or widefield fluorescence microscopy. The fluorescence intensity of the target protein at the kinetochores (co-localized with the ACA signal) is quantified.[2]

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Mps1 kinase. Its mechanism of action is centered on the abrogation of the spindle assembly checkpoint through the inhibition of Mps1-mediated recruitment of essential checkpoint proteins to the kinetochore. This leads to a rapid and often defective progression through mitosis, highlighting the critical role of Mps1 in maintaining genomic stability. The detailed understanding of its molecular interactions and cellular consequences makes this compound an invaluable tool for research into mitotic regulation and a foundational compound for the development of Mps1-targeted cancer therapeutics.

References

AZ3146: A Technical Whitepaper on a Potent Inhibitor of the Spindle Assembly Checkpoint Kinase Mps1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of AZ3146, a potent and selective small molecule inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of the SAC is a hallmark of many cancers, making Mps1 an attractive target for therapeutic intervention. This whitepaper details the mechanism of action of this compound, summarizes its in vitro and cellular activities, provides detailed experimental protocols for its characterization, and visually represents its effects on cellular signaling pathways.

Introduction to the Spindle Assembly Checkpoint and Mps1

The spindle assembly checkpoint (SAC) is a sophisticated signaling pathway that delays the onset of anaphase until all chromosomes are correctly attached to the microtubules of the mitotic spindle. This checkpoint prevents the missegregation of chromosomes, a major driver of aneuploidy and genomic instability, which are characteristic features of cancer. The serine/threonine kinase Mps1 (also known as TTK) is a master regulator of the SAC, localized to the kinetochores of unattached chromosomes, where it initiates a signaling cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key mitotic proteins for degradation.

This compound: A Selective Mps1 Inhibitor

This compound is a potent and selective inhibitor of Mps1 kinase. Its inhibitory action disrupts the normal functioning of the spindle assembly checkpoint, leading to premature exit from mitosis and subsequent cell death, particularly in cancer cells that are highly dependent on a functional SAC for survival.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of Mps1. This inhibition prevents the phosphorylation of downstream Mps1 substrates at the kinetochore, thereby abrogating the recruitment of essential SAC proteins, including Mad1 and Mad2. The failure to assemble the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the APC/C, allows for the premature degradation of securin and cyclin B, leading to sister chromatid separation and mitotic exit in the presence of unaligned chromosomes.

Quantitative Data

The following tables summarize the in vitro and cellular potency of this compound.

| Target | Assay Type | IC50 | Reference |

| Mps1 | In vitro kinase assay | ~35 nM |

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Kinase | Inhibition at 1 µM | Reference |

| FAK | >40% | |

| JNK1 | >40% | |

| JNK2 | >40% | |

| KIT | >40% |

Table 2: Off-Target Kinase Activity of this compound

| Cell Line | Assay Type | GI50 | Reference |

| HCT116 | MTT assay (72h) | 1.2 µM |

Table 3: Cellular Proliferation Inhibition by this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Mps1 Kinase Assay

This protocol describes the measurement of Mps1 kinase activity in the presence of this compound using a radiometric assay.

Materials:

-

Recombinant human Mps1

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

[γ-33P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant Mps1 and MBP in kinase reaction buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the incorporation of 33P into the MBP substrate using a scintillation counter.

-

Calculate the percentage of Mps1 inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability at each this compound concentration relative to the DMSO control and determine the GI50 value.

Western Blotting

This protocol provides a general framework for analyzing protein expression and phosphorylation levels following this compound treatment.

Materials:

-

Cells treated with this compound or DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mps1, anti-phospho-Mps1, anti-Mad1, anti-Mad2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence

This protocol describes the visualization of the subcellular localization of proteins of interest after this compound treatment.

Materials:

-

Cells grown on coverslips and treated with this compound or DMSO

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-Mad1, anti-Mad2, anti-α-tubulin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix and permeabilize the treated cells.

-

Block the cells to reduce non-specific antibody binding.

-

Incubate with primary antibodies.

-

Wash and incubate with fluorophore-conjugated secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Clinical Development

To date, there is no publicly available information to suggest that this compound has entered clinical trials. While several other Mps1 inhibitors have been investigated in clinical settings, the development status of this compound remains preclinical based on the available literature.

Conclusion

This compound is a valuable research tool for elucidating the intricate mechanisms of the spindle assembly checkpoint. Its high potency and selectivity for Mps1 make it a suitable probe for studying the consequences of SAC inhibition in various cellular contexts. The data presented in this whitepaper highlight the potential of targeting Mps1 as a therapeutic strategy in oncology. Further investigation into the in vivo efficacy and safety profile of this compound and similar Mps1 inhibitors is warranted to fully assess their clinical potential.

AZ3146: A Technical Guide to its Effects on Kinetochore Protein Localization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZ3146 is a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). This checkpoint ensures the fidelity of chromosome segregation during mitosis by preventing the premature separation of sister chromatids. Inhibition of Mps1 by this compound disrupts the localization of key kinetochore proteins, leading to a compromised SAC, chromosome misalignment, and ultimately, mitotic errors. This technical guide provides an in-depth analysis of the effects of this compound on kinetochore protein localization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

The Role of Mps1 in the Spindle Assembly Checkpoint

The spindle assembly checkpoint is a crucial surveillance mechanism that monitors the attachment of microtubules to kinetochores. Unattached or improperly attached kinetochores activate the SAC, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin B, thereby delaying the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.

Mps1 kinase is a key upstream regulator of the SAC. Its catalytic activity is essential for the recruitment of several downstream checkpoint proteins to unattached kinetochores, including Mad1 and Mad2.[1] The recruitment of these proteins is a critical step in the generation of the mitotic checkpoint complex (MCC), the diffusible inhibitor of the APC/C.

Quantitative Effects of this compound on Kinetochore Protein Localization

Treatment of cells with this compound leads to a significant reduction in the kinetochore localization of several critical SAC and motor proteins. The following table summarizes the quantitative data from immunofluorescence microscopy studies.

| Kinetochore Protein | Cell Line | This compound Concentration | % Reduction in Kinetochore Localization (Mean) | Reference |

| Mad2 | HeLa | 2 µM | ~85% | [1] |

| Mad1 | HeLa | 2 µM | ~40% | [1] |

| CENP-E | HeLa | Not Specified | ~90% | [1] |

Note: The percentage reduction is calculated relative to control cells treated with a vehicle (e.g., DMSO). The precise values can vary depending on the experimental conditions and cell line used.

Signaling Pathways and Mechanisms of Action

This compound, by inhibiting the kinase activity of Mps1, disrupts the signaling cascade that leads to the recruitment of downstream checkpoint proteins. The following diagram illustrates the simplified signaling pathway at an unattached kinetochore and the point of intervention by this compound.

Caption: Mechanism of this compound action on the spindle assembly checkpoint.

Inhibition of Mps1 by this compound prevents the recruitment of the Mad1-Mad2 complex and the motor protein CENP-E to unattached kinetochores.[1] The lack of Mad1-Mad2 at kinetochores abrogates the spindle assembly checkpoint, leading to premature anaphase entry even in the presence of unaligned chromosomes.[1] The failure to recruit CENP-E, a kinesin-like motor protein, further contributes to chromosome congression defects.[1] Interestingly, the inhibition of Mps1 has been shown to increase the abundance of Mps1 itself at kinetochores, suggesting a potential negative feedback loop that regulates its own localization.[1][2]

Experimental Protocols

The following section details a standard immunofluorescence protocol to assess the effect of this compound on the localization of kinetochore proteins.

Cell Culture and Treatment

-

Cell Seeding: Plate HeLa cells onto glass coverslips in a 6-well plate at a density that will result in 60-70% confluency the following day.

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 2 µM).

-

For the control, prepare a vehicle-only medium containing the same final concentration of DMSO.

-

To enrich for mitotic cells and visualize unattached kinetochores, co-treat cells with a microtubule-depolymerizing agent such as nocodazole (e.g., 100 ng/mL) and a proteasome inhibitor like MG132 (e.g., 20 µM) to arrest cells in mitosis.

-

Incubate the cells with the drug-containing or vehicle-only medium for a specified period (e.g., 2-4 hours) at 37°C in a 5% CO2 incubator.

-

Immunofluorescence Staining

-

Fixation:

-

Aspirate the culture medium and gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Blocking:

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% bovine serum albumin in PBS with 0.1% Tween 20) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies against the kinetochore protein of interest (e.g., anti-Mad2, anti-CENP-E) and a centromere marker (e.g., anti-centromere antibody, ACA, or CREST serum) in the blocking buffer.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

-

Dilute fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) in the blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

DNA Staining and Mounting:

-

Wash the cells three times with PBST for 5 minutes each.

-

Stain the DNA with DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image Acquisition and Analysis

-

Microscopy: Acquire images using a confocal or widefield fluorescence microscope equipped with appropriate filters.

-

Image Analysis:

-

Quantify the fluorescence intensity of the protein of interest at individual kinetochores, which are identified by the centromere marker.

-

Subtract the background fluorescence from the kinetochore signal.

-

Normalize the kinetochore intensity of the protein of interest to the intensity of the centromere marker to account for variations in staining and illumination.

-

Compare the normalized fluorescence intensities between this compound-treated and control cells to determine the percentage reduction in protein localization.

-

The following diagram outlines the general workflow for an immunofluorescence experiment.

Caption: General workflow for immunofluorescence analysis.

Conclusion

This compound is a valuable chemical tool for dissecting the intricate molecular mechanisms governing the spindle assembly checkpoint and chromosome segregation. Its specific inhibition of Mps1 kinase activity leads to a dramatic delocalization of key kinetochore proteins, providing a powerful system to study the consequences of a compromised SAC. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of Mps1 in mitotic fidelity and exploring its potential as a therapeutic target in oncology. The provided diagrams serve to visually summarize the complex signaling pathways and experimental procedures involved in this area of research.

References

An In-depth Technical Guide to AZ3146: A Selective Mps1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AZ3146, a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Mps1 represents a promising therapeutic strategy for cancer by inducing mitotic errors and subsequent cell death in rapidly dividing tumor cells.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of the Mps1 kinase. Mps1 is a dual-specificity kinase that plays a central role at the apex of the SAC signaling cascade. In a normal mitosis, Mps1 is recruited to unattached kinetochores, where it initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.

By inhibiting Mps1, this compound prevents the recruitment of essential SAC proteins, including Mad1 and Mad2, to the kinetochores. This abrogation of the SAC allows cells to bypass the mitotic checkpoint, even in the presence of misaligned chromosomes. The consequence is a premature and often aberrant exit from mitosis, leading to severe chromosome missegregation, aneuploidy, and ultimately, cell death through mitotic catastrophe.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, detailing its potency and cellular effects.

Table 1: In Vitro Kinase Inhibition Profile

| Target Kinase | IC50 (nM) | Selectivity Notes |

|---|---|---|

| Mps1 (TTK) | ~35 | Primary Target |

| FAK | >40% inhibition at 1 µM | Off-target activity observed |

| JNK1 | >40% inhibition at 1 µM | Off-target activity observed |

| JNK2 | >40% inhibition at 1 µM | Off-target activity observed |

| Kit | >40% inhibition at 1 µM | Off-target activity observed |

| Cdk1 | Not inhibited | Highly selective over Cdk1 |

| Aurora B | Not inhibited | Highly selective over Aurora B |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | Result |

|---|---|---|---|

| HeLa | Time-lapse microscopy | Duration of Mitosis | Reduced from ~90 min to ~32 min |

| HeLa | Immunofluorescence | Abnormal Mitosis | ~90% of cells show abnormal mitoses |

| HeLa | Immunofluorescence | Mad2 Kinetochore Localization | Reduced to ~15% of control levels |

| HeLa | Immunofluorescence | CENP-E Kinetochore Localization | Severely impaired recruitment |

| BEL-7404 (HCC) | Cell Cytotoxicity | IC50 | 7.13 µM |

| SMMC-7721 (HCC) | Cell Cytotoxicity | IC50 | 28.62 µM |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

This protocol details an in vitro assay to measure the inhibitory activity of this compound against recombinant Mps1 kinase using a radioactive ATP substrate.

-

Reagents and Setup:

-

Enzyme: 500 ng of His-tagged human Mps1 catalytic domain (Mps1Cat, amino acids 510-857) per reaction.

-

Substrate: 0.5 µg/mL Myelin Basic Protein (MBP).

-

Kinase Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.1 mM EGTA, 50 µg/mL BSA, and 0.1% β-mercaptoethanol.

-

ATP Mix: 100 µM γ-[³²P]ATP (specific activity of ~2 µCi per assay).

-

Inhibitor: this compound serially diluted in DMSO.

-

-

Procedure:

-

Add Mps1Cat enzyme, MBP substrate, and specified concentrations of this compound to wells of a reaction plate containing kinase buffer.

-

Initiate the kinase reaction by adding the ATP mix.

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [³²P]ATP.

-

Perform a final wash in acetone and allow the paper to air dry.

-

-

Data Analysis:

-

Quantify the incorporation of ³²P into the MBP substrate using a scintillation counter.

-

Calculate the percent inhibition relative to a DMSO vehicle control and plot the results to determine the IC50 value.

-

This protocol is used to assess the effect of this compound on cell cycle progression, specifically its ability to override the SAC.

-

Cell Culture and Treatment:

-

Seed HeLa cells in 6-well plates and allow them to adhere.

-

Treat cells with a mitotic arresting agent (e.g., 100 ng/mL nocodazole) to activate the SAC.

-

Concurrently, treat cells with 2 µM this compound or a vehicle control (DMSO) for a specified duration (e.g., 16-24 hours).

-

-

Sample Preparation:

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

-

Staining and Analysis:

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. An increase in cells with >4N DNA content indicates a failure of mitosis and subsequent re-replication, confirming SAC override.

-

This protocol allows for the visualization and quantification of key SAC proteins at kinetochores following this compound treatment.

-

Cell Culture and Treatment:

-

Grow HeLa cells on glass coverslips.

-

Treat cells with nocodazole (100 ng/mL) and MG132 (a proteasome inhibitor to prevent mitotic exit) with or without 2 µM this compound for 2 hours.

-

-

Fixation and Permeabilization:

-

Fix the cells in 4% paraformaldehyde in PBS for 10 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.

-

Block with 3% BSA in PBS for 1 hour.

-

-

Antibody Staining:

-

Incubate with primary antibodies against the protein of interest (e.g., anti-Mad2) and a kinetochore marker (e.g., anti-centromere antibody, ACA) diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS and counterstain DNA with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of the protein of interest at individual kinetochores (identified by the ACA signal) using imaging software. Normalize the signal to the ACA intensity to control for variability.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Mps1 signaling at the kinetochore and inhibition by this compound.

Caption: Workflow for an in vitro Mps1 kinase inhibition assay.

Caption: Logical flow of the cellular consequences of Mps1 inhibition by this compound.

Foundational Research on Mps1 Kinase and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK (Threonine Tyrosine Kinase), is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Upregulation of Mps1 is a common feature in a multitude of human cancers, where it contributes to tumorigenesis by attenuating the SAC, thereby allowing aneuploid cells to proliferate.[4][5] This aberrant activity has positioned Mps1 as a compelling therapeutic target for cancer drug development, leading to the creation of numerous small molecule inhibitors, some of which have advanced to clinical trials.[6][7][8][9] This technical guide provides an in-depth overview of the foundational research on Mps1 kinase in the context of cancer, detailing its signaling pathways, quantitative data on its expression and inhibition, and comprehensive experimental protocols for its study.

Mps1 Kinase: Structure and Function

The Mps1 protein kinase is a highly conserved serine/threonine kinase with a less well-characterized tyrosine kinase activity.[5] Its structure consists of a C-terminal kinase domain and a less conserved N-terminal region that is crucial for its localization and regulation.[3] The kinase domain of human Mps1 has been crystallized, revealing a unique ATP-binding pocket that has been exploited for the design of specific inhibitors.[3]

The primary and most extensively studied function of Mps1 is its role as a master regulator of the SAC.[1][2] The SAC is a signaling cascade that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1] Mps1 is recruited to unattached kinetochores, where it initiates the checkpoint signaling cascade by phosphorylating multiple downstream targets.[4][6][10][11][12]

Data Presentation

Mps1 Overexpression in Various Cancer Types

Mps1 is overexpressed in a wide range of human malignancies, and its expression levels often correlate with higher tumor grade and poorer prognosis.[2][4]

| Cancer Type | Mps1 Expression Status | Reference |

| Breast Cancer | Significantly elevated in breast cancer cell lines and triple-negative breast cancer (TNBC) samples; correlates with high histologic grade.[2][13] | [2][13] |

| Glioblastoma | Overexpressed and positively correlates with tumor grade and negatively with survival time.[2] | [2] |

| Gastric Cancer | mRNA expression level is significantly higher in cancer tissues compared to adjacent normal tissues.[14] | [14] |

| Colon Cancer | Overexpressed in colon cancer tissues.[5] | [5] |

| Hepatocellular Carcinoma (HCC) | Highly expressed in HCC tissues compared to normal tissues.[15] | [15] |

| Lung Cancer | Overexpressed in lung cancer.[4] | [4] |

| Thyroid Carcinoma | Overexpressed in anaplastic thyroid carcinoma.[4] | [4] |

| Medulloblastoma | Highly expressed in patient samples compared to normal cerebellum. | [16] |

Preclinical Efficacy of Mps1 Inhibitors

A number of small molecule inhibitors targeting Mps1 have been developed and have shown potent anti-tumor activity in preclinical studies.

| Inhibitor | Cancer Cell Line(s) | IC50 Value | Reference |

| BAY 1161909 | Various tumor cell lines | <10 nM (in vitro kinase assay) | [17][18] |

| BAY 1217389 | Various tumor cell lines | <10 nM (in vitro kinase assay); 0.63 ± 0.27 nM | [3][17][18][19] |

| Mps-BAY1 | Human MPS1 | 1-10 nM | [20][21] |

| Mps-BAY2a | Human MPS1 | 1-10 nM | [20][21] |

| Mps-BAY2b | Human MPS1 | 1-10 nM | [20][21] |

| S81694 | JURKAT (T-ALL) | 126 nM | [22] |

| S81694 | RS4-11 (B-ALL) | 51 nM | [22] |

| S81694 | BV-173 (BCR-ABL1+ B-ALL) | 75 nM | [22] |

| S81694 | TOM-1 (BCR-ABL1+ B-ALL) | 83 nM | [22] |

| Compound 9 | Gastric Cancer Cell Lines | 6.4 nM (kinase assay) | [15] |

| Cpd 39 | TTK | <10 nM | [8] |

| Cpd 39 | A-375 (skin cancer) | 12 nM | [8] |

| CFI-402257 | Breast, colorectal, pancreatic, lung, and prostate cancer cell lines | Potent activity | [23] |

| NMS-01940153E | Hepatocellular Carcinoma (HCC) cell lines | ~2-Log higher anti-proliferative activity compared to sorafenib, lenvatinib, and regorafenib | [24] |

Signaling Pathways and Experimental Workflows

Mps1 Signaling in the Spindle Assembly Checkpoint

Mps1 acts at the apex of the SAC signaling cascade. Its recruitment to unattached kinetochores is a critical initiating event. This process is regulated by the balance of activities of Aurora B kinase and PP2A-B56 phosphatase. Once at the kinetochore, Mps1 phosphorylates a series of substrates to propagate the "wait anaphase" signal.

Caption: Mps1 signaling cascade at an unattached kinetochore to activate the Spindle Assembly Checkpoint.

Experimental Workflow for Mps1 Inhibitor Screening

The discovery and validation of Mps1 inhibitors typically follow a multi-step workflow, beginning with high-throughput screening and progressing to detailed cellular and in vivo characterization.

Caption: A typical workflow for the discovery and preclinical development of Mps1 inhibitors.

Experimental Protocols

Mps1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits and provides a method for measuring Mps1 kinase activity by quantifying the amount of ADP produced.[13][25][26][27][28]

Materials:

-

Recombinant human Mps1/TTK enzyme

-

Mps1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP solution

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a master mix containing the kinase assay buffer, Mps1 substrate, and ATP.

-

Add the test inhibitor (dissolved in DMSO) or DMSO vehicle control to the appropriate wells.

-

Initiate the reaction by adding the diluted Mps1 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

ATP Depletion:

-

Equilibrate the plate to room temperature.

-

Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add a volume of Kinase Detection Reagent equal to the total volume in the well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the Mps1 kinase activity.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[27][29]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Mps1 inhibitor in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

MTT Incubation:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

In Vivo Tumor Xenograft Model

This is a generalized protocol for evaluating the anti-tumor efficacy of an Mps1 inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Mps1 inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

-

Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Compound Administration:

-

Administer the Mps1 inhibitor and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Study Endpoint and Analysis:

-

The study can be terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

-

Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the Mps1 inhibitor.

-

Conclusion

Mps1 kinase is a critical regulator of mitotic fidelity and a validated target for cancer therapy. Its overexpression in a wide array of human tumors underscores its importance in cancer biology. The development of potent and selective Mps1 inhibitors has shown significant promise in preclinical models, and several have progressed to clinical evaluation. The signaling pathways, quantitative data, and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug developers working to further understand and therapeutically exploit the role of Mps1 in cancer. Future research will likely focus on refining Mps1-targeted therapies, identifying predictive biomarkers for patient stratification, and exploring rational combination strategies to overcome resistance and improve clinical outcomes.

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]

- 3. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MPS1 promotes timely spindle bipolarization to prevent kinetochore-microtubule attachment errors in oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 9. icr.ac.uk [icr.ac.uk]

- 10. Mps1 regulates kinetochore-microtubule attachment stability via the Ska complex to ensure error-free chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetochore-bound Mps1 regulates kinetochore–microtubule attachments via Ndc80 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mps1 Regulates Kinetochore-Microtubule Attachment Stability via the Ska Complex to Ensure Error-Free Chromosome Segregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. researchgate.net [researchgate.net]

- 15. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]

- 16. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hub.hku.hk [hub.hku.hk]

- 18. Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ascopubs.org [ascopubs.org]

- 25. ulab360.com [ulab360.com]

- 26. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 27. ulab360.com [ulab360.com]

- 28. promega.com [promega.com]

- 29. The Cancer Genome Atlas Program (TCGA) - NCI [cancer.gov]

An In-depth Technical Guide on the Impact of AZ3146 on Mitotic Timing

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the small molecule inhibitor AZ3146 and its effects on the intricate process of mitotic timing. It consolidates quantitative data, outlines experimental methodologies, and visually represents the underlying molecular pathways and experimental designs.

Introduction

This compound is a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, a critical component of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[3] By inhibiting Mps1, this compound disrupts the SAC, leading to premature mitotic exit, chromosome missegregation, and ultimately, abnormal cell division.[1][3] This guide delves into the molecular and cellular consequences of Mps1 inhibition by this compound, with a specific focus on its impact on the timing and progression of mitosis.

Mechanism of Action: Disruption of the Spindle Assembly Checkpoint

Mps1 kinase activity is essential for the recruitment of key SAC proteins, including Mad1 and Mad2, to unattached kinetochores.[1][3] This recruitment is a critical step in the generation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and delaying anaphase.

This compound, with an in vitro IC50 of approximately 35 nM for human Mps1, effectively blocks the catalytic activity of Mps1.[1][4] This inhibition has several downstream consequences that collectively undermine the SAC. When Mps1 is inhibited before mitotic entry, the recruitment of both Mad1 and Mad2 to kinetochores is abolished.[1][2] However, if Mps1 is inhibited after the SAC is already active, the core Mad1-C-Mad2 complex remains at the kinetochores, but the recruitment of O-Mad2 is prevented.[1] This ultimately leads to a failure to establish or maintain a robust mitotic checkpoint signal, causing cells to override the SAC.[1][2]

Quantitative Data on Mitotic Timing

The inhibition of Mps1 by this compound has a profound and quantifiable impact on the duration of mitosis and the fidelity of chromosome segregation. The following tables summarize key findings from studies on HeLa cells.

Table 1: Effect of this compound on the Duration of Mitosis

| Condition | Mean Duration of Mitosis (Nuclear Envelope Breakdown to Chromosome Decondensation) | Cell Line |

| Control (DMSO) | ~90 minutes | HeLa (GFP-H2B) |

| This compound (2 µM) | ~32 minutes | HeLa (GFP-H2B) |

| Data sourced from Hewitt et al., 2010.[1][2] |

Table 2: Mitotic Phenotypes Observed with this compound Treatment

| Phenotype | Percentage of Cells | Cell Line |

| Normal Mitosis | ~10% | HeLa |

| Anaphase with Unaligned Chromosomes | ~50% | HeLa |

| Mitotic Exit without Chromosome Segregation | ~30% | HeLa |

| Other Abnormal Mitoses | ~10% | HeLa |

| Data based on treatment of HeLa cells with this compound and sourced from Hewitt et al., 2010.[1][2] |

Table 3: Effect of this compound on Kinetochore Localization of SAC Proteins

| Protein | Relative Kinetochore Level (Compared to Control) | Experimental Condition |

| Mad1 | ~60% | Nocodazole and MG132 treated HeLa cells |

| Mad2 | ~15% | Nocodazole and MG132 treated HeLa cells |

| Data sourced from Hewitt et al., 2010.[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the impact of this compound on mitotic timing.

1. Time-Lapse Microscopy for Mitotic Duration Analysis

-

Objective: To determine the time cells spend in mitosis from nuclear envelope breakdown (NEBD) to the onset of anaphase or chromosome decondensation.

-

Cell Line: HeLa cells stably expressing a fluorescently tagged histone (e.g., GFP-H2B) are commonly used to visualize chromosomes.

-

Cell Culture and Seeding: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin. For imaging, cells are seeded onto glass-bottomed dishes.

-

Drug Treatment: Cells are treated with a final concentration of 2 µM this compound or a vehicle control (DMSO) shortly before imaging.

-

Imaging: Live-cell imaging is performed using an inverted fluorescence microscope equipped with a temperature and CO2-controlled environmental chamber. Images are captured every 2-5 minutes for a period of 12-24 hours.

-

Data Analysis: The time of NEBD is marked by the loss of a clear nuclear boundary and the diffusion of the fluorescent histone signal throughout the cell. The end of mitosis is defined by the initiation of chromosome segregation in anaphase or by chromosome decondensation. The duration is calculated for a statistically significant number of cells (e.g., ≥75 cells) for each condition.[1]

2. Immunofluorescence for Kinetochore Protein Localization

-

Objective: To quantify the levels of SAC proteins, such as Mad1 and Mad2, at the kinetochores.

-

Cell Synchronization and Treatment: HeLa cells are grown on coverslips. To enrich for mitotic cells with an active SAC, cells are treated with a microtubule-depolymerizing agent like nocodazole (e.g., 3.3 µM) for 2-3 hours. To prevent mitotic exit, a proteasome inhibitor such as MG132 (e.g., 20 µM) is often co-administered. This compound (2 µM) or DMSO is added for the desired duration.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.

-

Antibody Staining: Cells are blocked with a suitable blocking buffer (e.g., 3% BSA in PBS) and then incubated with primary antibodies against the protein of interest (e.g., anti-Mad1, anti-Mad2) and a centromere marker (e.g., anti-centromere antibody, ACA). This is followed by incubation with fluorescently-labeled secondary antibodies. DNA is counterstained with DAPI.

-

Imaging and Analysis: Images are acquired using a confocal or widefield fluorescence microscope. The fluorescence intensity of the protein of interest at the kinetochores (co-localized with the ACA signal) is measured using image analysis software and normalized to the ACA signal intensity.

Logical Relationships and Consequences

The inhibition of Mps1 by this compound sets off a cascade of events that ultimately shortens mitosis at the cost of genomic stability. The logical flow from molecular inhibition to cellular phenotype is critical for understanding its potential as both a research tool and a therapeutic agent.

Conclusion

This compound is a powerful chemical probe for dissecting the role of Mps1 kinase in mitotic regulation. Its application leads to a dramatic acceleration of mitotic timing by overriding the spindle assembly checkpoint. This rapid progression through mitosis is, however, fraught with errors, including a high incidence of chromosome missegregation. The detailed quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers investigating mitotic regulation, the spindle assembly checkpoint, and the development of novel anti-cancer therapeutics targeting chromosomal instability. The pronounced effect of this compound on mitotic timing underscores the critical role of Mps1 in ensuring the fidelity of cell division.

References

A Technical Guide to the Cellular Consequences of AZ3146 Treatment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZ3146 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC).[1] This checkpoint ensures the fidelity of chromosome segregation during mitosis by preventing the premature onset of anaphase. By inhibiting Mps1, this compound effectively overrides the SAC, leading to a cascade of cellular events including accelerated and aberrant mitosis, chromosome missegregation, and impaired recruitment of essential checkpoint proteins to the kinetochores.[1][2] This guide provides an in-depth analysis of the cellular consequences of this compound treatment, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and workflows.

Introduction: Mps1 Kinase and the Spindle Assembly Checkpoint

The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that safeguards genomic integrity during cell division. It delays anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle. The Mps1 kinase is a master regulator of the SAC, localizing to unattached kinetochores and initiating a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of key proteins required to maintain the mitotic state.

Due to its essential role in cell division and its frequent overexpression in various cancers, Mps1 has emerged as a promising target for anti-cancer drug development. This compound was developed as a potent and selective inhibitor to probe the function of Mps1 and explore its therapeutic potential.[2]

Mechanism of Action of this compound

This compound exerts its effects through the direct inhibition of the catalytic activity of Mps1 kinase.[2] This inhibition prevents the phosphorylation of Mps1 substrates, disrupting the downstream signaling cascade required for SAC activation. When Mps1 is inhibited, unattached kinetochores fail to recruit essential checkpoint proteins like Mad1 and Mad2, preventing the formation of the MCC and leading to a premature silencing of the checkpoint.[1][2]

References

AZ3146: A Technical Guide for the Investigation of Aneuploidy in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aneuploidy, the state of having an abnormal number of chromosomes, is a hallmark of cancer. It is both a consequence of malignant transformation and a driver of tumor evolution, contributing to genetic instability and therapeutic resistance. The study of aneuploidy is therefore critical for understanding cancer biology and developing novel therapeutic strategies. AZ3146, a potent and selective small molecule inhibitor of the Monopolar spindle 1 (Mps1) kinase, has emerged as a valuable chemical tool to induce and study aneuploidy in cancer cells. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in aneuploidy research.

Core Mechanism of Action: Mps1 Inhibition and Spindle Assembly Checkpoint Override

This compound exerts its effects by targeting Mps1, a key regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

By inhibiting Mps1, this compound disrupts the SAC signaling cascade. This leads to a premature entry into anaphase, even in the presence of unattached or improperly attached chromosomes. The consequence is a high frequency of chromosome missegregation, resulting in aneuploid daughter cells.

Quantitative Data on this compound

The following tables summarize key quantitative data related to the activity and effects of this compound, compiled from various studies.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ (Mps1) | ~35 nM | In vitro kinase assay (human Mps1) | [1] |

Table 1: In vitro potency of this compound against Mps1 kinase.

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Percentage of Aneuploid Cells | Reference |

| HCT116 | 1 µM | Not specified | Induction of whole-chromosome aneuploidy | 92% (compared to 8% in untreated) | [2] |

| HCT116 (diploid and tetraploid) | 5 µM | 72 hours | Induction of cell death | Data provided as percentage of dying and dead cells | [1] |

| HeLa | 2 µM | 2 hours (in presence of nocodazole and MG132) | Abolished Mad1 and Mad2 kinetochore localization | Not applicable | [3] |

| HeLa (H2B-GFP) | Not specified | - | Reduced time in mitosis (from ~90 min to ~32 min) | ~90% of cells underwent abnormal mitosis | [3] |

| Cal51, A375, RPE1-hTert | Not specified | Not specified | Reduced Matrigel invasion | Not applicable | [2] |

Table 2: Cellular effects of this compound in various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study aneuploidy in cancer cells.

Cell Culture and this compound Treatment

-

Cell Lines: HCT116 (human colon carcinoma), HeLa (human cervical cancer), or other cancer cell lines of interest.

-

Culture Medium: McCoy's 5A for HCT116, DMEM for HeLa, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C. Dilute to the desired final concentration in pre-warmed culture medium immediately before use.

-

Treatment:

-

For aneuploidy induction followed by endpoint analysis (e.g., single-cell sequencing), treat cells with 1 µM this compound for a duration determined by the cell cycle length (e.g., 24 hours).[2]

-

For studying effects on mitotic progression and protein localization, a shorter treatment of 2 µM for 2 hours may be sufficient.[3]

-

For cell viability assays, a longer treatment of up to 72 hours with concentrations around 5 µM can be used.[1]

-

Immunofluorescence Staining for Mitotic Proteins (e.g., Mad1/Mad2)

This protocol is adapted from studies investigating the effect of this compound on SAC protein localization.[3]

-

Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

-

Cell Synchronization (Optional but Recommended): To enrich for mitotic cells, synchronize cells at the G2/M boundary using a CDK1 inhibitor (e.g., RO-3306) or at the metaphase plate using a proteasome inhibitor (e.g., MG132) or a microtubule-depolymerizing agent (e.g., nocodazole).

-

This compound Treatment: Treat synchronized or asynchronous cells with 2 µM this compound for 2 hours.[3] Include appropriate vehicle (DMSO) and positive/negative controls.

-

Fixation: Wash cells once with pre-warmed PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies against Mad1 and Mad2 (and a kinetochore marker like CREST) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBST. Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

DNA Staining and Mounting: Wash three times with PBST. Stain DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Acquire images using a confocal or widefield fluorescence microscope.

Quantification of Mitotic Errors by Live-Cell Imaging

This protocol allows for the direct observation and quantification of chromosome segregation errors induced by this compound.[2]

-

Cell Line Generation: Stably express a fluorescently tagged histone (e.g., H2B-GFP or H2B-mCherry) in the cancer cell line of interest to visualize chromosomes.

-

Cell Seeding: Seed the fluorescently labeled cells in a glass-bottom imaging dish.

-

Live-Cell Imaging Setup: Place the dish in a live-cell imaging chamber on a microscope equipped with environmental control (37°C, 5% CO₂).

-

This compound Treatment: Add this compound at the desired concentration (e.g., 1 µM) to the imaging medium just before starting the time-lapse acquisition.

-

Image Acquisition: Acquire time-lapse images (e.g., every 5-10 minutes) for a period sufficient to capture cells progressing through mitosis (e.g., 12-24 hours).

-

Analysis: Manually or automatically track individual cells as they enter and exit mitosis. Score for mitotic errors such as:

-

Lagging chromosomes: Chromosomes that fail to properly attach to the spindle and are left behind during anaphase.

-

Anaphase bridges: Chromatin bridges that connect the separating sister chromatids.

-

Micronuclei: Small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei.

-

Multipolar spindles: Mitotic spindles with more than two poles.

-

Mitotic slippage: Exit from mitosis without proper chromosome segregation, leading to a polyploid state.

-

Aneuploidy Quantification by Single-Cell DNA Sequencing

This advanced technique provides a high-resolution view of the aneuploid karyotypes induced by this compound.[2][4]

-

Cell Treatment and Harvesting: Treat cells (e.g., HCT116) with 1 µM this compound for 24 hours.[2] Harvest the cells by trypsinization and wash with PBS.

-

Single-Cell Isolation: Isolate single cells using a method such as fluorescence-activated cell sorting (FACS) or a commercial single-cell dispensing system.

-

Whole Genome Amplification: Perform whole genome amplification (WGA) on the DNA from each individual cell.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the amplified DNA and perform low-pass whole-genome sequencing.

-

Bioinformatic Analysis:

-

Alignment: Align the sequencing reads to the human reference genome.

-

Copy Number Variation (CNV) Calling: Use a dedicated single-cell CNV calling algorithm (e.g., Ginkgo, AneuFinder) to determine the copy number of each chromosome in each cell.

-

Aneuploidy Scoring: Quantify the degree of aneuploidy for each cell by counting the number of chromosomes that deviate from the normal diploid (or the parental cell line's) state.

-

Visualization: Generate heatmaps or karyotype plots to visualize the aneuploidy landscapes across the population of single cells.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound in inducing aneuploidy.

Caption: Workflow for aneuploidy quantification using this compound and single-cell sequencing.

References

Methodological & Application

Application Notes and Protocols for AZ3146 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3146 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1] The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, this compound overrides the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells. These characteristics make this compound a valuable tool for studying mitotic regulation and a potential therapeutic agent in oncology.

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments, including assessments of its cytotoxic effects, impact on the cell cycle, and mechanism of action.

Mechanism of Action

This compound selectively inhibits the kinase activity of Mps1.[1] Mps1 plays a critical role at the kinetochores, protein structures assembled on the centromeres of chromosomes. During mitosis, Mps1 is essential for the recruitment of several key SAC proteins, including Mad1 and Mad2, to unattached kinetochores. The presence of this complex at unattached kinetochores sends a "wait anaphase" signal, preventing the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C) and the subsequent degradation of securin and cyclin B, which are required for sister chromatid separation and mitotic exit.

By inhibiting Mps1, this compound prevents the recruitment of Mad1 and Mad2 to kinetochores.[1] This abrogates the SAC signal, even in the presence of microtubule-destabilizing agents that would normally activate the checkpoint. Consequently, the APC/C becomes prematurely active, leading to the degradation of its substrates and an untimely exit from mitosis, often with unaligned chromosomes. This results in severe chromosomal instability and, ultimately, cell death.

Data Presentation

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. It is important to note that the cellular effects of this compound can be cell-line dependent.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (in vitro kinase assay) | ~35 nM | Cell-free | [1] |

| Effective Concentration (SAC override) | 2 µM | HeLa | [1] |

| Effective Concentration (Apoptosis Induction) | 5 µM | HCT116 (diploid and tetraploid) |

Note: Further experimental validation is recommended to determine the optimal concentration for specific cell lines and assays.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

-

Cancer cell line of choice (e.g., HeLa, HCT116)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT/XTT Assay:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Add 100 µL of solubilization buffer and incubate overnight at 37°C in a humidified chamber.

-

For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (570 nm for MTT, 450 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in cells treated with this compound. A common observation is a decrease in the G2/M population and an increase in cells with >4N DNA content due to re-replication after mitotic slippage.

Materials:

-

Cancer cell line of choice

-

6-well cell culture plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with an effective concentration of this compound (e.g., 2 µM for HeLa cells) for 24-48 hours.

-

Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M, and >4N).

Protocol 3: Immunofluorescence Staining for Mad2 Localization

This protocol is used to visualize the effect of this compound on the localization of the SAC protein Mad2 to kinetochores.

Materials:

-

Cancer cell line grown on coverslips

-

This compound

-

Microtubule-depolymerizing agent (e.g., nocodazole)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.5% Triton X-100 in PBS)

-

Blocking buffer (5% BSA in PBS)

-

Primary antibody against Mad2

-

Primary antibody against a centromere marker (e.g., CREST anti-centromere antibody)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with nocodazole (to enrich for mitotic cells with unattached kinetochores) and co-treat with this compound (e.g., 2 µM) for 2-4 hours.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies (anti-Mad2 and anti-centromere) diluted in blocking buffer overnight at 4°C.

-